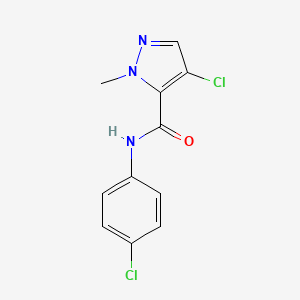![molecular formula C21H28N4O2 B5311993 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole](/img/structure/B5311993.png)
3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been extensively studied due to its potential therapeutic applications in various psychiatric and neurological disorders.
Mecanismo De Acción
3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole selectively binds to the serotonin 5-HT1A receptor and blocks its activity. This receptor is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the levels of intracellular cyclic AMP. The blockade of the 5-HT1A receptor by 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole leads to an increase in the levels of intracellular cyclic AMP and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The blockade of the serotonin 5-HT1A receptor by 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has been shown to have various biochemical and physiological effects. In animal studies, 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has been shown to increase the firing rate of serotonin neurons in the raphe nucleus, leading to an increase in serotonin release in various brain regions. This effect has been implicated in the antidepressant and anxiolytic effects of 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole. Additionally, 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its potential therapeutic effects in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective antagonism of the serotonin 5-HT1A receptor by 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has several advantages for lab experiments. It allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, the use of 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole in lab experiments is limited by its specificity for the 5-HT1A receptor. It does not interact with other serotonin receptors or other neurotransmitter systems, which may limit its usefulness in studying complex interactions between different neurotransmitter systems.
Direcciones Futuras
There are several future directions for research on 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole. One area of research is the investigation of the potential therapeutic applications of 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole in various psychiatric and neurological disorders. Another area of research is the development of more selective and potent antagonists of the serotonin 5-HT1A receptor. Additionally, the role of the 5-HT1A receptor in the regulation of other neurotransmitter systems, such as the dopamine system, needs to be further investigated. Finally, the potential interactions between 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole and other drugs or therapeutic agents need to be studied to determine its safety and efficacy in combination therapy.
Métodos De Síntesis
The synthesis of 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole involves a multi-step process starting from 1H-indole. The first step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc-protected indole is then reacted with 1-(2-bromoethyl)-4-(2-nitrophenyl)piperazine to yield the corresponding 1-(2-bromoethyl)-4-(2-nitrophenyl)piperazine-indole derivative. The nitro group is then reduced to an amine, followed by the removal of the Boc group to yield 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole.
Aplicaciones Científicas De Investigación
3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has been extensively used in scientific research to study the function of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. The selective antagonism of this receptor by 3-{4-oxo-4-[2-(1-pyrrolidinylcarbonyl)-1-piperazinyl]butyl}-1H-indole has been used to investigate the role of the 5-HT1A receptor in various psychiatric and neurological disorders, including depression, anxiety disorders, schizophrenia, and Parkinson's disease.
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-1-[2-(pyrrolidine-1-carbonyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c26-20(9-5-6-16-14-23-18-8-2-1-7-17(16)18)25-13-10-22-15-19(25)21(27)24-11-3-4-12-24/h1-2,7-8,14,19,22-23H,3-6,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNWNBFJIRUPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CNCCN2C(=O)CCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5311914.png)
![methyl 7-(3-chloro-2-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5311927.png)

![(1R,5R,11aS)-3-[(5-propylisoxazol-3-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5311941.png)
![3-[4-(4-chlorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5311971.png)
![4-(2-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5311981.png)
![4-hydroxy-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5311989.png)
![3-methyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)pyridazine](/img/structure/B5312001.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)